molecular formula C19H24N4O5S B2961411 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 1210235-25-8

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2961411
CAS No.: 1210235-25-8
M. Wt: 420.48
InChI Key: VEJARXNJPWQERD-UHFFFAOYSA-N
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Description

The compound "(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone" is a structurally complex small molecule featuring a pyrazole ring, a spirocyclic 1-oxa-4,8-diazaspiro[4.5]decane system, and a phenylsulfonyl substituent. Its synthesis likely involves multi-step reactions, including the formation of the spirocyclic scaffold and subsequent functionalization. Structural characterization of such compounds typically relies on advanced techniques like NMR spectroscopy and X-ray crystallography, often refined using programs like SHELXL .

Properties

IUPAC Name

[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-21-14-16(17(20-21)27-2)18(24)22-10-8-19(9-11-22)23(12-13-28-19)29(25,26)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJARXNJPWQERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C18H22N4O3S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

Key Features

  • Molecular Weight : 370.46 g/mol
  • Functional Groups : Contains a pyrazole ring, sulfonyl group, and a spirocyclic structure.

Pharmacological Effects

The compound exhibits various biological activities that can be summarized as follows:

Activity Description
AntimicrobialDemonstrated activity against several bacterial strains in vitro.
AnticancerInhibits proliferation of cancer cell lines through apoptosis induction.
Anti-inflammatoryReduces inflammation markers in animal models.
NeuroprotectiveShows potential in protecting neuronal cells from oxidative stress.

The biological activity is primarily attributed to the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It interacts with various receptors, including GPCRs, which are pivotal in mediating cellular responses.
  • Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

  • Anticancer Studies
    • A study demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating significant anticancer potential .
    • Another research highlighted its effect on prostate cancer cells, where it induced apoptosis via the mitochondrial pathway .
  • Anti-inflammatory Effects
    • In a rat model of arthritis, administration of the compound reduced paw swelling and levels of pro-inflammatory cytokines (TNF-alpha and IL-6) significantly compared to control groups .
  • Neuroprotective Studies
    • Research indicated that the compound protected neuronal cells from glutamate-induced toxicity, suggesting its potential for treating neurodegenerative diseases .

Toxicology and Safety Profile

Preliminary toxicological assessments indicate that the compound has a favorable safety profile with minimal adverse effects observed in animal models at therapeutic doses. Long-term studies are necessary to fully establish its safety for clinical use.

Comparison with Similar Compounds

Key Structural Analogs from Literature:

Compound 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Substituents: Amino, hydroxy (pyrazole); cyano, diamino (thiophene) Synthesis: Derived from malononitrile and sulfur via cyclocondensation . Key Differences: Lacks the spirocyclic system and phenylsulfonyl group, but shares the methanone bridge.

Compound 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone Substituents: Ethyl carboxylate (thiophene) instead of cyano group Synthesis: Uses ethyl cyanoacetate instead of malononitrile . Key Differences: The ester group introduces polarity but reduces steric bulk compared to phenylsulfonyl.

Natural Products (Zygocaperoside and Isorhamnetin-3-O glycoside): Structural Features: Glycosides with sugar moieties and flavonoid cores . Key Differences: Biogenic origin, larger molecular weight, and distinct pharmacokinetic profiles compared to synthetic methanones.

Comparative Data Table:

Property Target Compound Compound 7a Compound 7b
Core Structure Pyrazole + Spirocyclic diazaspirodecanone Pyrazole + Thiophene Pyrazole + Thiophene
Key Substituents Methoxy, methyl, phenylsulfonyl Amino, hydroxy, cyano Amino, hydroxy, ethyl carboxylate
Molecular Weight (Da) ~470 (estimated) ~320 ~380
Synthetic Complexity High (spirocycle formation, sulfonylation) Moderate (thiophene cyclization) Moderate (ester functionalization)

Physicochemical and Pharmacological Implications

  • Reactivity : The spirocyclic system introduces conformational rigidity, which may restrict binding modes compared to flexible thiophene-based analogs.

Methodological Considerations in Structural Elucidation

  • NMR Spectroscopy : Used to confirm substituent positions and stereochemistry, as demonstrated in the characterization of Zygocaperoside .
  • X-ray Crystallography : Critical for resolving the spirocyclic conformation. Programs like SHELXL are industry standards for refining such complex structures .

Q & A

Basic: What are the key steps in synthesizing this spirocyclic compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step procedures, including cyclization and sulfonylation. For example:

  • Cyclization : Refluxing intermediates in solvents like xylene (25–30 hrs) with oxidizing agents (e.g., chloranil) to form spiro cores .
  • Sulfonylation : Introducing the phenylsulfonyl group via nucleophilic substitution under cooled conditions (e.g., –20°C) in dichloromethane with triethylamine as a base .
  • Purification : Column chromatography (ethyl acetate/hexane gradients) and recrystallization (methanol or 2-propanol) are critical for isolating high-purity products .
    Optimization : Adjusting reaction time, temperature, and stoichiometry of reagents (e.g., diazomethane for methyl group introduction) can improve yields .

Basic: Which analytical techniques are recommended for characterizing this compound?

Answer:

  • Chromatography : Use high-resolution HPLC (e.g., Chromolith® columns) for purity assessment .
  • Spectroscopy :
    • FT-IR to confirm functional groups (e.g., sulfonyl S=O stretch at ~1290 cm⁻¹) .
    • NMR (¹H/¹³C) for structural elucidation, particularly the spirocyclic and pyrazole moieties .
  • Mass Spectrometry (LC-MS) : Validate molecular weight and detect impurities .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s pharmacological potential?

Answer:

  • Structural Modifications : Synthesize analogs by varying substituents on the pyrazole (e.g., replacing methoxy with ethoxy) or sulfonyl group (e.g., fluorophenyl derivatives) .
  • In Vitro Assays : Test analogs for target binding (e.g., enzyme inhibition assays using purified proteins) and cellular permeability (Caco-2 models) .
  • Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, π values) with bioactivity .

Advanced: What experimental design principles apply to pharmacological testing of this compound?

Answer:

  • Dose-Response Studies : Use randomized block designs with split-plot arrangements (e.g., varying concentrations across replicates) to minimize bias .
  • Controls : Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO/saline).
  • Endpoint Selection : Measure IC₅₀ for enzyme inhibition or MIC for antimicrobial activity, ensuring ≥3 biological replicates .

Advanced: How can contradictions in biological activity data between structural analogs be resolved?

Answer:

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., pH, temperature) .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO/PEG) to ensure consistent compound dissolution .
  • Metabolic Stability : Perform liver microsome studies to rule out rapid degradation as a confounding factor .

Advanced: What methodologies assess the environmental impact of this compound?

Answer:

  • Fate Studies : Track degradation pathways (hydrolysis, photolysis) and bioaccumulation potential using OECD 307/308 guidelines .
  • Ecotoxicology : Test acute/chronic toxicity in model organisms (e.g., Daphnia magna, algae) with LC₅₀/EC₅₀ calculations .
  • Risk Modeling : Combine persistence (DT₅₀), bioaccumulation (log Kow), and toxicity data for ecological risk quotients .

Basic: What are common purification challenges, and how are they addressed?

Answer:

  • Low Yield : Optimize recrystallization solvents (e.g., DMF/EtOH mixtures for polar intermediates) .
  • Impurities : Use gradient elution in column chromatography (silica gel, petroleum ether/ethyl acetate) to separate byproducts .
  • Hygroscopicity : Store purified compounds under inert atmosphere (N₂) with desiccants .

Advanced: How can computational methods enhance research on this compound?

Answer:

  • Docking Studies : Predict binding modes to targets (e.g., kinases) using AutoDock Vina or Schrödinger .
  • QSAR Modeling : Train models on analog datasets to prioritize synthesis of high-activity candidates .
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate absorption, toxicity, and metabolic stability .

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